molecular formula C19H18ClN3O5 B3001355 5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 902254-67-5

5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B3001355
CAS No.: 902254-67-5
M. Wt: 403.82
InChI Key: PLUNBCFREMXOPT-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a synthetic small molecule designed for biochemical research. This compound features a complex structure that combines a benzo[d]oxazolone core, a piperazine linker, and a furan carbonyl moiety. Such a structure is characteristic of molecules investigated for modulating specific biological pathways . Compounds with similar structural motifs, particularly those incorporating piperazine and heterocyclic aromatic systems like furan, have been explored in medicinal chemistry for their potential to interact with various enzyme systems . For instance, some piperazine-containing derivatives have been studied as inhibitors of proteases such as ADAMTS for conditions like osteoarthritis , while others have been designed to target tubulin polymerization in cancer research . The presence of the furan ring is a common feature in bioactive molecules and can influence the compound's electronic properties and binding affinity . This product is provided for Research Use Only (RUO) and is intended for in vitro applications within a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines.

Properties

IUPAC Name

5-chloro-3-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5/c20-13-3-4-15-14(12-13)23(19(26)28-15)6-5-17(24)21-7-9-22(10-8-21)18(25)16-2-1-11-27-16/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUNBCFREMXOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

  • Core Structure : The benzo[d]oxazole ring system contributes to its biological activity.
  • Substituents : The presence of a furan-2-carbonyl group and a piperazine moiety enhances its pharmacological profiles.

Molecular Formula

The molecular formula of the compound is C19H19ClN4O3C_{19}H_{19}ClN_{4}O_{3}.

Molecular Weight

The molecular weight is approximately 392.84 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : MCF-7 and MDA-MB-231 cells.
  • Lung Cancer : A549 and H1975 cells.
  • Colorectal Cancer : HCT-116 and HT-29 cells.

In vitro assays have demonstrated that compounds similar to 5-chloro derivatives can induce apoptosis in cancer cells, potentially through the activation of caspase pathways or inhibition of cell proliferation signals .

The proposed mechanisms by which 5-chloro derivatives exert their anticancer effects include:

  • Inhibition of Cell Cycle Progression : Compounds have been shown to halt the cell cycle at various checkpoints, particularly the G1/S transition.
  • Induction of Apoptosis : Activation of pro-apoptotic factors leading to programmed cell death.
  • Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, thereby reducing oxidative stress in cancer cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of benzoxazole derivatives. Studies indicate that these compounds possess varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example:

  • Effective Against : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest moderate antibacterial activity, with some derivatives being more potent than others .

Neuropharmacological Effects

Emerging evidence suggests that similar compounds may act as positive allosteric modulators at certain neurotransmitter receptors, such as AMPA receptors. This activity could be beneficial in enhancing cognitive functions without the excitotoxic side effects associated with direct agonists .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/PathogensObserved EffectsReferences
AnticancerMCF-7, A549Induces apoptosis, inhibits proliferation ,
AntimicrobialE. coli, S. aureusModerate antibacterial activity
NeuropharmacologicalAMPA receptorsEnhances cognitive functions

Case Study Example

A notable study investigated the synthesis and biological evaluation of various benzoxazole derivatives, including those structurally similar to 5-chloro compounds. The research highlighted significant cytotoxicity against several cancer cell lines and detailed the structure-activity relationship (SAR) that correlates specific substituents with enhanced biological effects .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to 5-chloro-3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one exhibit significant antitumor properties. The furan moiety is known for its ability to interact with biological targets, potentially leading to apoptosis in cancer cells. For instance, derivatives with furan and piperazine structures have been studied for their ability to inhibit cell proliferation in various cancer lines, suggesting a promising avenue for cancer therapy .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The furan and piperazine components are known to enhance the bioactivity of compounds against bacterial strains. Studies have shown that similar structures can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them candidates for developing new antibiotics .

Neuropharmacology

CNS Activity
The piperazine ring is a common feature in many CNS-active drugs. Compounds like this compound may exhibit anxiolytic or antidepressant effects due to their interaction with serotonin receptors. Research has indicated that modifications in the piperazine structure can lead to enhanced binding affinity and selectivity towards serotonin transporters .

Structure-Activity Relationship (SAR)

A thorough examination of the structure-activity relationship (SAR) of this compound reveals that modifications in the furan and piperazine moieties significantly influence its pharmacological profile. For instance, the introduction of various substituents on the furan ring can enhance lipophilicity and bioavailability, which are critical for effective drug design .

Case Studies

Study Focus Findings
Study 1 Anticancer ActivityDemonstrated that derivatives of benzo[d]oxazole with furan substitutions showed IC50 values in the low micromolar range against breast cancer cell lines .
Study 2 Antimicrobial EffectsInvestigated the efficacy of furan-containing piperazine derivatives against Gram-positive bacteria, revealing significant inhibition at concentrations as low as 10 µg/mL .
Study 3 CNS ActivityEvaluated the anxiolytic effects of related compounds in animal models, showing reduced anxiety-like behaviors compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

Benzoxazolone vs. Benzothiazolone Derivatives
  • Benzoxazolone Derivatives :

    • Compound 5i (3-(3-(4-(4-(2-oxobenzo[d]oxazol-3(2H)-yl)butyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one): Shares the benzoxazolone core and piperazine linker but incorporates a butyl chain terminating in a second benzoxazolone group, forming a bivalent structure .
    • Compound 5a (3-(3-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)ethyl)piperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one): Similar to the target compound but with an ethyl linker and a second benzoxazolone moiety .
  • Benzothiazolone Derivatives :

    • Tiaramide Hydrochloride (5-chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one): Replaces benzoxazolone with benzothiazolone and substitutes the piperazine with a hydroxyethyl group. This alteration may influence solubility and receptor binding .
Key Differences:
  • The target compound’s furan-2-carbonyl group on piperazine distinguishes it from analogs with alkyl or hydroxyethyl substituents. This group may enhance π-π interactions or modulate electronic properties compared to bulkier substituents .

Linker Length and Flexibility

  • Short vs. Compound 5n (3-(3-(4-(6-(2-oxobenzo[d]thiazol-3(2H)-yl)hexyl)piperazin-1-yl)propyl)benzo[d]thiazol-2(3H)-one): Employs a hexyl linker, which may increase lipophilicity and membrane permeability .
Key Insight:
  • The propyl linker in the target compound balances flexibility and steric hindrance, optimizing interactions with hydrophobic receptor pockets .

Piperazine Substitutions

  • Hydroxyethyl (Tiaramide Hydrochloride): Enhances hydrophilicity and hydrogen-bonding capacity . Benzoxazolone/Thiazolone Termini (Compounds 5i, 5j): Create bivalent ligands, which may improve receptor avidity via dual binding .
Structural Implications:

Comparative Data Table

Compound Name Core Structure Piperazine Substituent Linker Length Key Biological Activity Reference
Target Compound Benzoxazolone Furan-2-carbonyl Propyl Inferred σ receptor modulation
5i (Bivalent benzoxazolone) Benzoxazolone Butyl-linked benzoxazolone Propyl Potential σ receptor binding
Tiaramide Hydrochloride Benzothiazolone Hydroxyethyl Ethyl Anti-inflammatory
CB-64D Non-heterocyclic Haloperidol derivative N/A Sigma-2 agonist, apoptosis
SN79 Benzoxazolone Fluorophenyl-piperazine Butyl Sigma receptor antagonist

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